8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

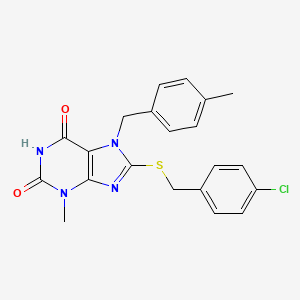

8-((4-Chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-dione derivative characterized by a 4-chlorobenzylthio group at the 8-position and a 4-methylbenzyl group at the 7-position.

Properties

IUPAC Name |

8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-13-3-5-14(6-4-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACDSWQMTHFUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by a purine core and various functional groups, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C18H20ClN3OS

- Molar Mass : 367.89 g/mol

- CAS Number : 1359128-75-8

The compound features a chlorobenzyl group and a thioether linkage, which may enhance its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chlorobenzyl group may facilitate binding to molecular targets, potentially leading to inhibition of enzymatic activities or modulation of signaling pathways.

Anticancer Properties

Research indicates that purine derivatives often exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies suggest that this compound may also exhibit such activities, although specific data on IC50 values and selectivity profiles are still needed.

Case Studies and Research Findings

- In Vitro Studies :

- A study conducted on similar purine derivatives showed significant inhibition of cell proliferation in various cancer cell lines (HeLa, HCT116) at low micromolar concentrations. This suggests that this compound could have comparable effects.

- Enzyme Inhibition :

- Compounds structurally related to this purine derivative have been reported to inhibit key enzymes involved in nucleotide metabolism. Future research should focus on identifying specific targets for this compound.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| 8-((4-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl) | Potential Anticancer | TBD | TBD |

| Similar Purine Derivative | Inhibition of CDK | 0.36 - 1.8 | CDK2, CDK9 |

| Other Purine Analog | Cytotoxicity | ~5 | Various Cancer Cell Lines |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Lipophilicity and Solubility: The 4-methylbenzyl group at the 7-position (target compound) increases lipophilicity compared to ethylthio () or hydroxyethylthio () substituents. This may enhance membrane permeability but reduce aqueous solubility .

Synthetic Accessibility :

- Benzylation reactions (e.g., using Pd catalysts) yield moderate-to-good efficiencies (48% for 4-chlorobenzyl derivatives in ), whereas thioether formations (e.g., with carbon disulfide) require careful optimization of base and solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.